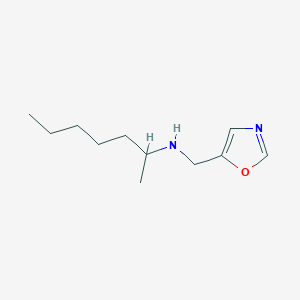
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide, also known as DNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. DNQX is a potent and selective antagonist of glutamate receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability.
Wirkmechanismus
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptors, which are ligand-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system. Specifically, N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide blocks the binding of glutamate to the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate receptors, thereby preventing the influx of cations into the postsynaptic neuron and the generation of an action potential.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide has several biochemical and physiological effects. It reduces the amplitude and frequency of excitatory postsynaptic currents, which are the electrical signals generated by the activation of glutamate receptors. It also impairs the induction of long-term potentiation, a cellular mechanism that underlies synaptic plasticity and learning and memory. Additionally, N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide can protect neurons from excitotoxicity, which is a pathological process that occurs when excessive glutamate release leads to neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide has several advantages as a tool for scientific research. It is highly selective for AMPA receptors and does not affect other types of glutamate receptors or other neurotransmitter systems. It is also relatively stable and easy to use in electrophysiological experiments. However, N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide has some limitations as well. It has a relatively short half-life and needs to be constantly applied to maintain its effect. It can also have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide and its role in neuronal function and disease. One direction is to investigate the effects of N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide on different types of neurons and synapses, as well as its interactions with other neurotransmitter systems. Another direction is to develop more selective and potent AMPA receptor antagonists that can be used in vivo and have therapeutic potential for neurological and psychiatric disorders. Finally, the use of N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide in combination with other techniques, such as optogenetics and imaging, can provide new insights into the dynamics of synaptic transmission and plasticity.
Synthesemethoden
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with piperidine-3,4-dione, followed by the reaction with ethyl chloroformate and then with 2,6-dioxopiperidine-3-carboxylic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide is widely used in scientific research as a tool to study the role of glutamate receptors in neuronal function and plasticity. It is commonly used in electrophysiological experiments to block glutamate-mediated synaptic transmission and to investigate the contribution of glutamate receptors to various physiological and pathological processes, such as learning and memory, epilepsy, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-12-6-5-10(13(20)18-12)17-14(21)11-7-15-8-3-1-2-4-9(8)16-11/h1-4,7,10H,5-6H2,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWLTJKUELGTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)
![4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide](/img/structure/B7581984.png)



![1-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-3-methylazetidin-3-ol](/img/structure/B7582018.png)
![5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)






